4-Methoxycarbonyl-2-nitrophenylboronic acid
Overview
Description
4-Methoxycarbonyl-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H8BNO6 and a molecular weight of 224.96 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a methoxycarbonyl group (COOCH3) and a nitro group (NO2). It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2-nitrophenylboronic acid typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 4-nitrobenzoate.
Borylation: The nitro-substituted ester is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, catalysts, and reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-2-nitrophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or oxygenated derivatives.
Reduction: Amino-substituted derivatives.
Scientific Research Applications
4-Methoxycarbonyl-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxycarbonyl-2-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the methoxycarbonyl and nitro substituents, making it less versatile in certain synthetic applications.
4-Methoxycarbonylphenylboronic Acid: Similar but lacks the nitro group, which can affect its reactivity and applications.
2-Nitrophenylboronic Acid: Lacks the methoxycarbonyl group, which can influence its solubility and reactivity.
The unique combination of the methoxycarbonyl and nitro groups in this compound provides distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
(4-methoxycarbonyl-2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJGHJCGQNFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378494 | |
Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85107-55-7 | |
Record name | 1-Methyl 4-borono-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85107-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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